molecular formula C8H8ClI B13638900 1-Chloro-4-(1-iodoethyl)benzene

1-Chloro-4-(1-iodoethyl)benzene

Cat. No.: B13638900
M. Wt: 266.50 g/mol
InChI Key: WTVPBCAJGTXISP-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-iodoethyl)benzene is a halogenated aromatic compound of significant interest in organic and medicinal chemistry research. With the molecular formula C8H8ClI and a molecular weight of approximately 266.50 g/mol, it possesses two distinct reactive centers: a chlorine atom on the aromatic ring and an iodine atom on the aliphatic ethyl group . The iodine atom serves as an excellent leaving group, making the compound a versatile electrophile for nucleophilic substitution reactions . Researchers can leverage this reactivity to introduce the 1-(4-chlorophenyl)ethyl moiety into more complex molecular architectures. The chlorine substituent on the benzene ring deactivates it toward electrophilic aromatic substitution but can direct metalation for subsequent functionalization or participate in cross-coupling reactions, such as Suzuki or Negishi couplings . This dual functionality makes 1-Chloro-4-(1-iodoethyl)benzene a valuable building block for synthesizing fine chemicals, pharmaceutical candidates, and functional materials. Its applications extend to use in radiolabeling studies, given the presence of iodine, which is useful in tracing biological pathways and metabolic studies . The mechanism of action in chemical reactions involves the iodine atom functioning as a site for nucleophilic attack, while the aromatic chlorine influences electronic distribution and can be manipulated under specific catalytic conditions . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use. Please note that specific physical property data, spectral information, and safety details for this exact compound should be verified through laboratory analysis and consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-chloro-4-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

WTVPBCAJGTXISP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Chloro-4-(1-iodoethyl)benzene

General Synthetic Strategy

The synthesis of 1-Chloro-4-(1-iodoethyl)benzene typically involves the iodination of 1-chloro-4-ethylbenzene or related precursors. The key challenge is to selectively introduce the iodine atom at the benzylic position adjacent to the aromatic ring without affecting the chloro substituent.

Iodination of 1-Chloro-4-ethylbenzene

One common approach is the direct iodination of the benzylic position of 1-chloro-4-ethylbenzene using iodine sources under mild conditions. This can be achieved via radical or electrophilic iodination mechanisms.

Example Procedure (Adapted from literature):
  • Starting Material: 1-Chloro-4-ethylbenzene
  • Reagents: Molecular iodine (I2), oxidants or radical initiators (e.g., NaIO4 combined with NH2OH·HCl as iodine source)
  • Solvent: Ethanol or other nucleophilic solvents
  • Conditions: Room temperature, argon atmosphere to prevent oxidation, reaction times ranging from 30 minutes to several hours
  • Workup: Removal of solvent under reduced pressure, purification by silica gel chromatography using petroleum ether as eluent

This method yields 1-chloro-4-(1-iodoethyl)benzene as a yellow oil with high efficiency (yields reported up to 90%).

Alternative Routes via Halogen Exchange or Substitution

Another approach involves halogen exchange reactions where a precursor such as 1-chloro-4-(1-bromoethyl)benzene undergoes substitution with iodide ions to replace bromine with iodine.

  • Reagents: Sodium iodide (NaI) in acetone or polar aprotic solvents
  • Conditions: Reflux or room temperature depending on substrate reactivity
  • Outcome: Formation of 1-chloro-4-(1-iodoethyl)benzene with moderate to good yields

This method is less commonly reported but provides an alternative when direct iodination is challenging.

Synthesis via Olefin Iodofunctionalization

A more sophisticated method involves the iodofunctionalization of styrene derivatives bearing chloro substituents.

  • Starting Material: 4-chlorostyrene
  • Reagents: Iodine (I2), hydrogen gas (H2) under pressure, and catalytic systems
  • Conditions: Autoclave pressurized to 2 bar H2, room temperature, stirring for 24 hours
  • Mechanism: Hydrogenation and iodination across the double bond to form 1-chloro-4-(1-iodoethyl)benzene
  • Yield: Up to 92% isolated yield after chromatographic purification

This method provides a regioselective and high-yielding route to the target compound.

Reaction Conditions and Optimization

Effect of Solvent and Reagent Ratios

  • Use of nucleophilic solvents such as ethanol or ethylene glycol enhances the regioselectivity and yield of iodination reactions.
  • The ratio of oxidants and iodine sources (e.g., NaIO4 and NH2OH·HCl) is critical; a 1:1.5 ratio of NaIO4 to NH2OH·HCl maximizes yield (~87-90%).
  • Mild room temperature conditions favor clean reactions with minimal side products.

Atmosphere and Temperature

  • Inert atmosphere (argon) prevents unwanted oxidation.
  • Room temperature or slightly elevated temperatures (up to 50 °C) are generally sufficient.
  • Pressurized hydrogen atmosphere (2 bar) is used in hydrogenation-iodination protocols.

Characterization Data of 1-Chloro-4-(1-iodoethyl)benzene

Property Data
Physical State Yellow oil
Yield Up to 92%
1H NMR (400 MHz, CDCl3) Aromatic protons: δ 7.25–7.38 ppm (multiplets, 4H)
Benzylic proton: δ ~5.3 ppm (quartet, J ~7 Hz)
Methyl group: δ ~2.1 ppm (doublet, J ~7 Hz)
Purification Method Silica gel chromatography (petroleum ether)
Molecular Formula C8H8ClI
Molecular Weight Approximately 283.9 g/mol

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Direct iodination 1-Chloro-4-ethylbenzene I2, NaIO4 + NH2OH·HCl, ethanol, rt 87-92 Mild, room temperature, high regioselectivity
Halogen exchange (Finkelstein) 1-Chloro-4-(1-bromoethyl)benzene NaI, acetone, reflux Moderate Alternative route, requires bromide precursor
Olefin iodofunctionalization 4-Chlorostyrene I2, H2 (2 bar), autoclave, rt, 24 h 92 Hydrogenation and iodination in one step

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-iodoethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include ethylbenzene derivatives.

Scientific Research Applications

1-Chloro-4-(1-iodoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-(1-iodoethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Iodine’s large atomic radius and polarizability (as inferred in the target compound) contrast with chlorine’s electronegativity and fluorine’s strong electron-withdrawing nature. For example, 1-chloro-4-(trifluoromethyl)benzene exhibits enhanced stability in environmental matrices due to C-F bonds , whereas iodine analogs may show higher reactivity in substitution reactions.
  • Synthetic Efficiency : High yields (e.g., 92% for 1-chloro-4-(2-chloro-2-methylpropyl)benzene ) are achieved with specialized catalysts like B(C₆F₅)₃, whereas traditional methods (e.g., SnCl₂ reductions) give lower yields .
  • Steric and Electronic Factors : Bulky substituents like isobutyl () or 2-methylpropyl () hinder reaction kinetics, whereas linear chains (e.g., 2-chloroethyl in ) facilitate smoother synthesis.

Spectroscopic and Reactivity Profiles

  • NMR Signatures : Iodoethyl groups are expected to show distinct ¹H/¹³C NMR shifts due to iodine’s magnetic anisotropy. For comparison, 1-chloro-4-(2-fluoropropyl)benzene exhibits ¹⁹F NMR signals at −180 ppm , while chlorine analogs display characteristic splitting patterns (e.g., δ 2.99–3.65 ppm for 2-chloroethyl chains ).
  • Reactivity : Iodine’s leaving-group ability may enhance nucleophilic substitution rates compared to chlorine. For instance, 1-chloro-4-(chloromethyl)benzene undergoes alkylation in pharmaceutical syntheses , suggesting the iodoethyl variant could serve as a superior electrophile.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Chloro-4-(1-iodoethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or nucleophilic substitution to introduce the iodoethyl group. A common approach is reacting 1-chloro-4-vinylbenzene with hydrogen iodide (HI) under radical-initiated conditions, as iodine incorporation often benefits from photoredox catalysis (e.g., using Ir(III) complexes) to stabilize radical intermediates . Optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to minimize β-hydride elimination. Yield improvements (>75%) are achieved by slow addition of iodine sources and inert atmosphere conditions to prevent oxidation .

Advanced: How does radical-polar crossover chemistry enable regioselective iodine incorporation in this compound?

Radical-polar crossover mechanisms, as seen in fluorination reactions , can be adapted for iodine. Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate aryl radicals from vinyl precursors, which react with iodine donors (e.g., N-iodosuccinimide). The polar crossover step involves trapping the radical with iodide, followed by re-aromatization. Computational studies (DFT) suggest that the electron-withdrawing chloro group directs radical formation at the ethyl position, ensuring regioselectivity. Transient absorption spectroscopy can validate radical intermediates .

Advanced: How can conflicting NMR signals due to rotational isomerism be resolved during characterization?

The iodoethyl group may exhibit restricted rotation, leading to split signals in ¹H-NMR . Strategies include:

  • Variable-temperature NMR : Heating to 40–60°C coalesces signals by accelerating rotation .
  • 2D NMR (COSY, NOESY) : Identifies coupling between ethyl protons and aromatic protons, confirming substituent positions.
  • Computational modeling (Gaussian) : Simulates rotational barriers and predicts splitting patterns, cross-validated with experimental data .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–7.5 ppm) and ethyl protons (δ 2.8–3.5 ppm for CH₂I; δ 1.5–2.0 ppm for CH₃) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 296.9244 for C₈H₇ClI).
  • IR spectroscopy : Detects C-I stretches (485–500 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .

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